molecular formula C7H2F3NO B071263 2,3,4-Trifluorophenyl isocyanate CAS No. 190774-58-4

2,3,4-Trifluorophenyl isocyanate

Cat. No.: B071263
CAS No.: 190774-58-4
M. Wt: 173.09 g/mol
InChI Key: LSKOUPSEWMJCEP-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenyl isocyanate is an organic compound with the molecular formula C7H2F3NO. It is a clear, colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an isocyanate functional group (NCO) at the para position .

Mechanism of Action

Target of Action

2,3,4-Trifluorophenyl isocyanate is a chemical compound that primarily targets amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.

Mode of Action

The compound interacts with its targets through a specific chemical reaction. It reacts with the amine groups to form a thiourea linkage . This reaction alters the structure and function of the biomolecule, thereby influencing its activity.

Pharmacokinetics

Its physical properties such as boiling point (43 °c/45 mmHg) and density (1432 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics

Result of Action

The primary result of the action of this compound is the formation of a thiourea linkage with amine groups in biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially influencing their activity within the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or variations in temperature and pH. Additionally, safety data suggests that it should be handled in a well-ventilated environment to avoid inhalation

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorophenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 2,3,4-trifluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .

Another method involves the oxidation of 2,3,4-trifluorophenyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and forms dimethyl sulfide as the only byproduct .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using phosgene and 2,3,4-trifluoroaniline. The reaction is carried out in specialized reactors designed to handle toxic and corrosive reagents. The product is then purified through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorophenyl isocyanate
  • 2,4,5-Trifluorophenyl isocyanate
  • 2,4-Difluorophenyl isocyanate
  • 2-Fluorophenyl isocyanate
  • 3-Fluorophenyl isocyanate
  • Pentafluorophenyl isocyanate
  • 4-Fluorophenyl isocyanate
  • 3,4-Difluorophenyl isocyanate

Uniqueness

2,3,4-Trifluorophenyl isocyanate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of three fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to other isocyanates with fewer or differently positioned fluorine atoms .

Properties

IUPAC Name

1,2,3-trifluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOUPSEWMJCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369890
Record name 2,3,4-Trifluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-58-4
Record name 2,3,4-Trifluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190774-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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